2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate
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Overview
Description
2-METHOXY-4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 3-BROMOBENZOATE is a complex organic compound with a unique structure that includes methoxy, phenyl, and bromobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 3-BROMOBENZOATE involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:
Formation of the Phenoxy Acetamido Intermediate: This step involves the reaction of 4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOL with acetic anhydride to form the phenoxy acetamido intermediate.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 2-METHOXY-4-FORMYLPHENOL in the presence of a suitable catalyst to form the final product.
Bromination: The final step involves the bromination of the product to introduce the 3-BROMOBENZOATE group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 3-BROMOBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 3-BROMOBENZOATE group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-METHOXY-4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 3-BROMOBENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 3-BROMOBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-METHOXY-4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 3-CHLOROBENZOATE
- 2-METHOXY-4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 3-FLUOROBENZOATE
Uniqueness
The uniqueness of 2-METHOXY-4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 3-BROMOBENZOATE lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the bromobenzoate group, in particular, may enhance its reactivity and potential biological activity compared to its chloro- and fluoro- analogs.
Properties
Molecular Formula |
C31H35BrN2O5 |
---|---|
Molecular Weight |
595.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C31H35BrN2O5/c1-30(2,3)20-31(4,5)23-11-13-25(14-12-23)38-19-28(35)34-33-18-21-10-15-26(27(16-21)37-6)39-29(36)22-8-7-9-24(32)17-22/h7-18H,19-20H2,1-6H3,(H,34,35)/b33-18+ |
InChI Key |
MJCLTXUXJBVXDW-DPNNOFEESA-N |
Isomeric SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Origin of Product |
United States |
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